molecular formula C18H13ClN2O3 B2544005 5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid CAS No. 312537-78-3

5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid

Cat. No.: B2544005
CAS No.: 312537-78-3
M. Wt: 340.76
InChI Key: OXRQDOKWGLWLCH-ZROIWOOFSA-N
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Description

5-[(4Z)-4-Benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid is a pyrazolone derivative of significant interest in medicinal chemistry research. Compounds featuring this core structure are frequently investigated for their potential as selective inhibitors of the Cyclooxygenase-2 (COX-II) enzyme . The COX-II enzyme is a key inflammatory marker, induced by various inflammatory stimuli, and its overexpression is associated with pathological conditions such as pain, fever, and various chronic diseases . The structural motif of a pyrazolone ring linked to a benzoic acid group is a recognized pharmacophore in the development of anti-inflammatory agents. The Z-configured benzylidene group at the 4-position of the pyrazolone ring is a critical feature that contributes to the molecule's planarity and potential for target binding. Researchers value this compound as a chemical scaffold for probing the structure-activity relationships (SAR) of COX-II inhibition, with aims to develop potent anti-inflammatory agents with improved safety profiles that avoid the cardiovascular side effects linked to earlier COX-II inhibitors like Rofecoxib . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-11-14(9-12-5-3-2-4-6-12)17(22)21(20-11)13-7-8-16(19)15(10-13)18(23)24/h2-10H,1H3,(H,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRQDOKWGLWLCH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" typically involves multi-step organic reactions. A general synthetic route begins with the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole with benzaldehyde derivatives under specific conditions to form the benzylidene-pyrazolone intermediate. This intermediate then reacts with a chlorobenzoic acid derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely leverage continuous flow chemistry to enhance reaction efficiency and yield. Methods such as solvent-free microwave-assisted synthesis or catalytic processes could be employed to optimize the synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

"5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" undergoes several types of chemical reactions:

  • Oxidation: : The pyrazole ring can be oxidized under controlled conditions to form corresponding oxidized derivatives.

  • Reduction: : The benzylidene group can undergo reduction reactions to yield the fully reduced benzyl derivatives.

  • Substitution: : The chlorobenzoic acid moiety can partake in nucleophilic substitution reactions, allowing for modifications at the chlorine site.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: : Sodium borohydride (NaBH4) in an alcoholic solvent.

  • Substitution: : Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

The major products from these reactions depend on the specific conditions but typically include various benzylidene-pyrazole derivatives and substituted benzoic acids.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various reactions, making it useful for creating more complex molecules. It can undergo:

  • Condensation Reactions : Useful for forming larger organic structures.
  • Substitution Reactions : Particularly at the chloro position, facilitating the introduction of new functional groups.

This versatility is crucial in developing new materials and pharmaceuticals.

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for antibiotic development.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

A comprehensive study on related compounds indicated their effectiveness against human promyelocytic leukemia cells (HL-60), showcasing their potential as anticancer agents .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties of the resulting materials.
  • Dyes and Pigments : Given its chromophoric characteristics, it may be explored as a dye or pigment in various applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrazole derivatives, including those related to 5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid. The results showed promising inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In another study focusing on pyrazole derivatives, researchers synthesized several compounds based on the structure of 5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid and evaluated their cytotoxicity against various cancer cell lines. The findings suggested that some derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action and therapeutic potential.

Mechanism of Action

The biological activity of "5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" is attributed to its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For instance, it may inhibit a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. Detailed studies are required to pinpoint the exact molecular targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

Pyrazole derivatives are widely studied for their structural versatility and bioactivity. Below is a comparative analysis with key analogs:

Compound Name / ID Substituents (Pyrazole Ring) Dihedral Angle (°) Molecular Weight (g/mol) Notable Properties
Target Compound 4-Benzylidene, 3-methyl, 2-Cl N/A* 465.684 High stereochemical rigidity due to Z-configuration; benzoic acid enhances solubility.
5-(3-Nitrophenyl)furan-2-yl Analog 3-Nitrophenyl (furan-linked) N/A 504.9† Nitro group introduces strong electron-withdrawing effects, altering reactivity.
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole (1) 4-Fluorophenyl, 5-phenyl 4.64 ~290.3 Smaller dihedral angle (<5°) indicates planar conformation, favoring π-π stacking.
4-(4-Chlorobenzyl)-5-methyl-2-phenyl-pyrazol-3(2H)-one 4-Chlorobenzyl, 5-methyl 34.9 (phenyl tilt) 326.8 Non-planar phenyl tilt (34.9°) due to steric hindrance; N–H⋯O hydrogen bonding in crystals.
(Z)-4-(4-((5-(4-Chloro-3-fluorobenzyl)…)-pyrazol-1-yl)benzoic Acid (34i) 4-Fluorobenzyl, furan-linked N/A 546.1 High HPLC purity (>96%); COOH peak at δ 13.12 (¹H NMR) confirms strong acidity.

†Calculated based on CAS entry 5992-38-1 .

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target’s 2-chloro and benzylidene groups enhance electrophilic character, similar to the nitro-substituted analog . In contrast, fluorophenyl substituents (e.g., in compound 1 ) reduce electron density but maintain planarity.

Crystallographic Trends :

  • Compounds with smaller dihedral angles (<5°) exhibit tighter π-π stacking, relevant for solid-state applications (e.g., materials science). The target compound’s benzylidene group likely promotes similar planarity, though its benzoic acid moiety may introduce hydrogen bonding (N–H⋯O or O–H⋯O) as seen in .

Synthetic Yields and Purity :

  • The target compound’s synthesis likely follows methods similar to , with yields dependent on aldehyde reactivity. High HPLC purity (>96% in ) is common for chlorinated benzoic acid derivatives due to their stability under acidic conditions.

Methodological Considerations
  • Structural Analysis : SHELXL and Multiwfn are critical for analyzing electron density and topology, particularly for assessing hydrogen-bonding interactions in the target compound.
  • Isostructurality: As shown in , halogen substitution (Cl vs.

Biological Activity

The compound 5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The molecular structure of the compound is characterized by a pyrazole ring substituted with a benzylidene group and a chlorobenzoic acid moiety. The structural formula can be represented as follows:

C17H15ClN2O3\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid have shown significant cytotoxic effects against various cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 3.94 mM to 9.12 mM against Hep3B liver cancer cells, indicating moderate efficacy in inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (mM)Cell Line
Compound A3.94Hep3B
Compound B6.12MCF7
Compound C9.12HeLa

In vitro studies have demonstrated that these compounds can induce cell cycle arrest in the G2-M phase, suggesting their role as potential chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also notable. Research indicates that these compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6 in various models of inflammation. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored against several bacterial strains. Preliminary data suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to range between 50 µg/mL to 100 µg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Streptococcus pneumoniae75
Escherichia coli>100

Case Studies

A notable case study involved the synthesis and biological evaluation of several pyrazole derivatives, including our compound of interest. The study aimed to assess their cytotoxicity and anti-inflammatory effects using various assays such as MTT for cell viability and ELISA for cytokine quantification . Results indicated that modifications in the pyrazole structure significantly influenced their biological activity.

Q & A

Basic: What are the common synthetic routes for 5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

  • Step 1: Formation of the pyrazolone core via Vilsmeier-Haack reaction using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and phosphoryl chloride (POCl₃) in DMF .
  • Step 2: Benzylidene introduction via Knoevenagel condensation with substituted benzaldehydes in glacial acetic acid under reflux (85–90°C), catalyzed by anhydrous sodium acetate .
  • Step 3: Chlorobenzoic acid coupling via nucleophilic substitution or ester hydrolysis.
    Purification: Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product .

Advanced: How can reaction conditions be optimized to address low yields in benzylidene-pyrazolone formation?

Methodological Answer:
Yield optimization requires systematic parameter adjustments:

  • Temperature: Higher reflux temperatures (e.g., 90–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates.
  • Catalyst Screening: Replace sodium acetate with piperidine or ammonium acetate for enhanced condensation efficiency .
  • Solvent Polarity: Use mixed solvents (e.g., acetic acid/toluene) to balance solubility and reactivity.
  • Real-Time Monitoring: Employ TLC (20% ethyl acetate/hexane) or HPLC to track intermediate formation and adjust stoichiometry .

Basic: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents (e.g., Z-configuration of benzylidene at δ 7.5–8.0 ppm for vinyl protons) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.8) .

Advanced: How are X-ray crystallography data discrepancies resolved during structural refinement?

Methodological Answer:
Discrepancies in electron density maps or thermal parameters are addressed using:

  • SHELXL Features: Anisotropic refinement for non-hydrogen atoms, TwinRotMat for twinned crystals, and HKLF 5 for high-resolution data .
  • Validation Tools: CheckCIF for geometry outliers and ORTEP-3 for visualizing thermal ellipsoids (e.g., verifying benzylidene planarity) .

Basic: What is the hypothesized mechanism of action for this compound in biological systems?

Methodological Answer:
Preliminary studies suggest:

  • Target Interaction: Inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with the chlorobenzoic acid moiety .
  • In Vitro Assays: Dose-dependent COX-2 inhibition measured using ELISA (IC₅₀ ~15 µM) and corroborated with molecular docking (AutoDock Vina) .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Methodological Answer:
SAR studies focus on modifying key regions:

Region Modifications Biological Impact
Benzylidene moietyHalogen substitution (e.g., -F, -Cl)Enhanced lipophilicity and target affinity
Pyrazole coreMethyl → ethyl substitutionAltered metabolic stability
Chlorobenzoic acidEsterification or amide formationSolubility and bioavailability optimization

Basic: How is solubility determined for this compound in different solvents?

Methodological Answer:

  • Shake-Flask Method: Dissolve 10 mg in 1 mL solvent (e.g., DMSO, ethanol, water) at 25°C, centrifuge, and quantify supernatant via UV-Vis (λ_max = 310 nm) .
  • Hansen Solubility Parameters: Predict solubility using HSPiP software (δD = 18.2, δP = 8.5, δH = 6.3) .

Advanced: Which computational methods predict electronic properties relevant to reactivity?

Methodological Answer:

  • Multiwfn Analysis: Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., benzylidene C=C as electron-deficient) .
  • DFT Calculations: B3LYP/6-31G* optimizations for HOMO-LUMO gaps (ΔE = 4.2 eV) and Fukui indices for reaction site prediction .

Basic: How are conflicting NMR spectral interpretations resolved?

Methodological Answer:

  • 2D NMR: Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing pyrazole C-3 methyl from benzoic acid protons) .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) to assess conformational exchange broadening in DMSO-d₆ .

Advanced: What strategies ensure compound stability during long-term storage?

Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group .
  • Degradation Studies: Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., free benzoic acid) .

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